REACTION_SMILES
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[Br:18][N:19]1[C:20](=[O:22])[CH2:23][CH2:24][C:25]1=[O:21].[C:26]([O:27][O:28][C:29](=[O:30])[c:31]1[cH:32][cH:33][cH:34][cH:35][cH:36]1)(=[O:37])[c:38]1[cH:39][cH:40][cH:41][cH:42][cH:43]1.[CH3:44][CH:45]([N+:46](=[O:47])[O-:48])[CH3:49].[CH3:56][CH2:57][OH:58].[Cl:51][C:52]([Cl:53])([Cl:54])[Cl:55].[F:1][C:2]([C:3]([C:4]([F:5])([F:6])[F:7])([c:8]1[cH:9][cH:10][c:11]([CH3:14])[cH:12][cH:13]1)[F:15])([F:16])[F:17].[Na:50]>>[F:1][C:2]([C:3]([C:4]([F:5])([F:6])[F:7])([c:8]1[cH:9][cH:10][c:11]([CH:14]=[O:21])[cH:12][cH:13]1)[F:15])([F:16])[F:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(F)(C(F)(F)F)C(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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O=Cc1ccc(C(F)(C(F)(F)F)C(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |